2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of related dioxaborolane compounds involves various organic reactions, including condensation, reduction, sulfonylation, and bromination processes . The molecular structures of these compounds have been characterized using techniques such as X-ray diffraction and NMR spectroscopy .
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves multi-step organic reactions. For example, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was achieved through benzaldehyde condensation, reduction with AlLiH4, sulfonylation, and subsequent bromination with LiBr . Similarly, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods suggest that the synthesis of the compound would likely involve a sequence of carefully controlled reactions to introduce the appropriate functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal system, space group, lattice constants, and unit cell parameters . For example, the crystal structure of a related compound was found to be orthorhombic with specific lattice constants and a calculated density . The boron atom in these structures is typically tetracoordinated, indicating a stable configuration within the molecule. The orientation of substituents on the dioxaborolane ring, such as the phenyl group, can vary between equatorial and axial positions, influencing the overall conformation of the molecule .
Chemical Reactions Analysis
The reactivity of dioxaborolane derivatives can be influenced by the orientation and electronic properties of the substituents attached to the boron center. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of related compounds has been observed, leading to the formation of insertion products that can undergo further reactions such as pyrolysis to yield chlorocyclopropanes . The differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been attributed to the orientation of the dioxaborolane ring and the distribution of HOMO and LUMO .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The conformational analysis of these compounds, supported by NMR spectroscopy and DFT calculations, reveals the preferred conformations in both the solid state and solution . The solvation effects and potential barriers for internal rotation of substituent groups have also been studied, providing insights into the dynamic behavior of these molecules in different environments. The stability and reactivity of these compounds can be further understood by examining the electronic distribution within the molecule, as indicated by ab initio calculations .
Scientific Research Applications
Nanoparticle Synthesis and Applications
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of nanoparticles. Fischer, Baier, and Mecking (2013) reported the creation of nanoparticles with bright fluorescence emission, which could be tuned to longer wavelengths. These particles exhibited high quantum yields and were useful for applications requiring enduring fluorescence brightness (Fischer, Baier, & Mecking, 2013).
Synthesis of Organic Compounds
This chemical has been instrumental in synthesizing various organic compounds. Spencer et al. (2011) demonstrated its use in the microwave-mediated synthesis of a series of arylboronates, which were further applied in Suzuki Miyaura coupling reactions to produce a range of biaryls (Spencer et al., 2011). Additionally, Yokozawa et al. (2011) employed it in the precise synthesis of poly(3-hexylthiophene) for applications in electronics and materials science (Yokozawa et al., 2011).
Drug Discovery and Molecular Studies
In drug discovery and molecular studies, this compound has been used to create various derivatives with potential medicinal applications. For instance, Das et al. (2011) synthesized boron-containing stilbene derivatives which exhibited lipogenesis inhibitory effects, suggesting their potential as lipid-lowering drugs (Das et al., 2011).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has contributed significantly. For example, the research by de Roo et al. (2014) involved the synthesis of functionalized polyfluorenes, which were used as stabilizing ligands for cadmium selenide quantum dots, illustrating its application in organic/inorganic semiconductor hybrid particles (de Roo et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Bromomethylphenyl)boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation , which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron reagent transfers formally nucleophilic organic groups to a palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds through the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic esters like this compound are generally stable and readily prepared , suggesting good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other fine chemicals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.
properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIYGXGXVOHAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378335 | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-74-4 | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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